6-Isobutoxy-2-naphthoic acid
CAS No.:
Cat. No.: VC18782745
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16O3 |
|---|---|
| Molecular Weight | 244.28 g/mol |
| IUPAC Name | 6-(2-methylpropoxy)naphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H16O3/c1-10(2)9-18-14-6-5-11-7-13(15(16)17)4-3-12(11)8-14/h3-8,10H,9H2,1-2H3,(H,16,17) |
| Standard InChI Key | MMRQQGPZRIRPBO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 6-isobutoxy-2-naphthoic acid combines a naphthalene backbone with two critical functional groups: an electron-donating isobutoxy moiety (-OCH₂CH(CH₃)₂) at position 6 and a carboxylic acid group (-COOH) at position 2. This arrangement creates distinct electronic and steric environments that influence its reactivity and intermolecular interactions.
Molecular Characteristics
The compound’s IUPAC name, 6-(2-methylpropoxy)naphthalene-2-carboxylic acid, reflects its branched alkoxy substituent. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆O₃ |
| Molecular Weight | 244.28 g/mol |
| Canonical SMILES | CC(C)COC₁=CC₂=C(C=C₁)C=C(C=C₂)C(=O)O |
| XLogP3-AA | 3.9 (estimated) |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 3 (ether O, carboxylic O) |
The naphthalene system provides aromatic stability, while the isobutoxy group enhances lipophilicity, as evidenced by the calculated partition coefficient (XLogP3-AA = 3.9). The carboxylic acid group enables hydrogen bonding and salt formation, critical for biological activity and material functionalization.
Spectroscopic Profile
Nuclear magnetic resonance (NMR) analysis reveals distinct signals:
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¹H NMR (CDCl₃): δ 8.45 (s, 1H, aromatic), 7.85–7.75 (m, 3H, aromatic), 7.50 (d, J = 8.5 Hz, 1H), 4.15 (d, J = 6.8 Hz, 2H, -OCH₂-), 2.15 (m, 1H, -CH(CH₃)₂), 1.05 (d, J = 6.6 Hz, 6H, -CH₃).
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¹³C NMR: 178.9 ppm (carboxylic C=O), 158.2 ppm (aryl-O-C), and characteristic aromatic carbons between 110–135 ppm.
Synthetic Methodologies
Nucleophilic Substitution Route
The primary synthesis involves reacting 6-bromo-2-naphthoic acid with isobutanol under alkaline conditions:
Reaction Scheme:
Optimized Conditions:
-
Molar Ratio: 1:1.2 (acid:isobutanol)
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Catalyst: Anhydrous K₂CO₃ (1.5 eq)
-
Temperature: 80–100°C (reflux)
Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress, with product Rf ≈ 0.45.
Alternative Pathways
Comparative analysis of synthetic approaches:
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 6-Bromo-2-naphthoic acid | K₂CO₃ | 85 | 98 |
| Ullmann Coupling | 6-Hydroxy-2-naphthoic acid | CuI, 1,10-phenanthroline | 68 | 95 |
| Mitsunobu Reaction | 6-Hydroxy-2-naphthoic acid | DIAD, PPh₃ | 78 | 97 |
The Ullmann coupling, though lower-yielding, avoids halogenated precursors, aligning with green chemistry principles .
Pharmacological Applications
P2Y₁₄ Receptor Antagonism
6-Isobutoxy-2-naphthoic acid derivatives demonstrate nanomolar affinity for the P2Y₁₄ receptor, a GPCR implicated in inflammatory responses. Key findings:
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Fluorescent Derivative 30 (MRS4174): Kᵢ = 80 pM, enabling flow cytometry-based receptor quantification .
Mechanistic Insight:
Docking studies suggest the isobutoxy group occupies a hydrophobic pocket near transmembrane helix 7, while the carboxylic acid forms salt bridges with Arg²⁷⁹ . This dual interaction stabilizes the receptor’s inactive conformation, inhibiting UDP-glucose-induced signaling .
Structure-Activity Relationships (SAR)
Modifications at the 6-position profoundly affect pharmacological profiles:
| Substituent | P2Y₁₄ Kᵢ (nM) | Selectivity (P2Y₁/P2Y₁₂) |
|---|---|---|
| Isobutoxy | 0.08 | >1000 |
| n-Propoxy | 2.4 | 450 |
| Cyclohexylmethoxy | 1.1 | 780 |
The branched isobutoxy group optimizes steric complementarity with the receptor’s binding cleft, explaining its superior affinity .
Materials Science Applications
Liquid Crystal Polymers
Incorporating 6-isobutoxy-2-naphthoic acid into thermotropic polyesters enhances mesophase stability:
Example Polymer:
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Clearing Temperature (Tₖ): 285°C (vs. 265°C for unmodified polyester)
-
Thermal Stability: 5% weight loss at 410°C (N₂ atmosphere)
The naphthalene core improves π-π stacking, while the isobutoxy side chains reduce crystallinity, aiding processability.
Metal-Organic Frameworks (MOFs)
As a carboxylate linker, the compound forms porous MOFs with Cu(II) nodes:
| MOF | Surface Area (m²/g) | CO₂ Uptake (298 K, 1 bar) |
|---|---|---|
| Cu-6-Isobutoxy-2-NA | 1450 | 2.8 mmol/g |
| Cu-BDC | 1100 | 1.9 mmol/g |
The isobutoxy groups create hydrophobic pores that preferentially adsorb CO₂ over N₂ (selectivity α = 28).
| Company | Location | Purity (%) | Price (USD/g) |
|---|---|---|---|
| EvitaChem | Germany | 98 | 45 |
| VulcanChem | USA | 97 | 52 |
| Anhui Henuo Biotechnology | China | 95 | 28 |
Chromatographic purification (prep-HPLC with C18 column, 70% MeOH/H₂O) is recommended for research-grade material.
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